Wulfenioidin F

説明

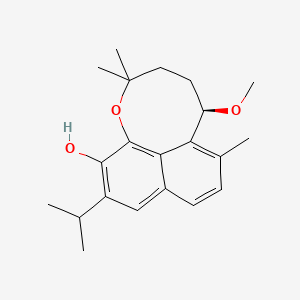

Structure

3D Structure

特性

分子式 |

C21H28O3 |

|---|---|

分子量 |

328.4 g/mol |

IUPAC名 |

(14R)-14-methoxy-2,11,11-trimethyl-7-propan-2-yl-10-oxatricyclo[7.5.1.05,15]pentadeca-1,3,5,7,9(15)-pentaen-8-ol |

InChI |

InChI=1S/C21H28O3/c1-12(2)15-11-14-8-7-13(3)17-16(23-6)9-10-21(4,5)24-20(18(14)17)19(15)22/h7-8,11-12,16,22H,9-10H2,1-6H3/t16-/m1/s1 |

InChIキー |

DKIPMDSQJOTGML-MRXNPFEDSA-N |

異性体SMILES |

CC1=C2[C@@H](CCC(OC3=C2C(=CC(=C3O)C(C)C)C=C1)(C)C)OC |

正規SMILES |

CC1=C2C(CCC(OC3=C2C(=CC(=C3O)C(C)C)C=C1)(C)C)OC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Wulfenioidin F: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wulfenioidin F is a recently discovered diterpenoid isolated from the whole plant of Orthosiphon wulfenioides. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. The structure of Wulfenioidin F was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The absolute configuration was determined by single-crystal X-ray diffraction and electronic circular dichroism analyses. Wulfenioidin F has demonstrated notable in vitro activity against the Zika virus (ZIKV), presenting a potential new avenue for antiviral drug development. This document details the experimental protocols for its isolation and characterization and summarizes its biological data.

Chemical Structure and Physicochemical Properties

Wulfenioidin F is a modified abietane diterpenoid.[[“]] It was isolated as a colorless oil.[[“]] The molecular formula of Wulfenioidin F has been established as C₂₁H₂₈O₃ through HRESIMS analysis, indicating eight degrees of unsaturation.[[“]] The infrared (IR) spectrum of the compound displays characteristic absorptions for a hydroxyl group and a benzene ring.[[“]]

Table 1: Physicochemical and Spectroscopic Data for Wulfenioidin F

| Property | Value |

| Molecular Formula | C₂₁H₂₈O₃ |

| Molecular Weight | 328.2039 g/mol (calculated) |

| Appearance | Colorless oil |

| HRESIMS (m/z) | 329.2111 [M+H]⁺ (calculated for C₂₁H₂₉O₃, 329.2117) |

| UV (MeOH) λₘₐₓ (log ε) | 204 (4.25), 228 (3.81), 277 (3.42) nm |

| IR (KBr) νₘₐₓ | 3380, 2925, 1637, 1458, 1035 cm⁻¹ |

| Optical Rotation [α]²⁰D | +25.0 (c 0.1, MeOH) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Wulfenioidin F (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 38.9 | 1.75 (m), 1.62 (m) |

| 2 | 19.3 | 1.68 (m) |

| 3 | 41.7 | 1.50 (m), 1.42 (m) |

| 4 | 33.5 | - |

| 5 | 50.1 | 1.45 (m) |

| 6 | 29.8 | 2.25 (m), 1.88 (m) |

| 7 | 68.2 | 4.81 (br s) |

| 8 | 125.9 | - |

| 9 | 147.2 | - |

| 10 | 38.1 | - |

| 11 | 124.1 | 7.01 (s) |

| 12 | 145.8 | - |

| 13 | 134.5 | - |

| 14 | 124.5 | 6.88 (s) |

| 15 | 24.1 | 3.25 (sept, 6.9) |

| 16 | 22.5 | 1.23 (d, 6.9) |

| 17 | 22.6 | 1.22 (d, 6.9) |

| 18 | 33.3 | 1.25 (s) |

| 19 | 21.7 | 1.21 (s) |

| 20 | 29.9 | 1.05 (s) |

| 12-OCH₃ | 55.9 | 3.88 (s) |

Biological Activity

Wulfenioidin F is one of several diterpenoids isolated from Orthosiphon wulfenioides that has exhibited antiviral activity. Specifically, it has been shown to be effective against the Zika virus.[[“]]

Table 3: In Vitro Anti-Zika Virus Activity of Wulfenioidin F

| Compound | EC₅₀ (µM) | CC₅₀ (µM) in Vero cells | Selectivity Index (SI) |

| Wulfenioidin F | 8.50 | >100 | >11.76 |

| Ribavirin (Positive Control) | 10.25 | >100 | >9.76 |

The mechanism of action for Wulfenioidin F's anti-ZIKV activity has been investigated through Western blot and immunofluorescence experiments. These studies have indicated that Wulfenioidin F interferes with the replication of the Zika virus by inhibiting the expression of the ZIKV envelope (E) protein.[[“]]

Experimental Protocols

Isolation of Wulfenioidin F

The air-dried and powdered whole plants of Orthosiphon wulfenioides were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure and then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure Wulfenioidin F.[[“]]

Structural Elucidation

The chemical structure of Wulfenioidin F was determined using a combination of spectroscopic techniques:

-

HRESIMS: High-resolution electrospray ionization mass spectrometry was used to determine the molecular formula. The analysis was performed on a Thermo Fisher Scientific LTQ Orbitrap XL spectrometer.

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AVANCE III 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

-

IR and UV Spectroscopy: Infrared spectra were recorded on a Nicolet 5700 FT-IR spectrometer. UV spectra were obtained using a Shimadzu UV-2401PC spectrophotometer.

-

Optical Rotation: Optical rotations were measured with a PerkinElmer 341 polarimeter.

-

Single-Crystal X-ray Diffraction: The absolute configuration of related compounds in the series was determined by X-ray diffraction analysis using a Bruker D8 Venture diffractometer with Cu Kα radiation, which allowed for the assignment of the stereochemistry of Wulfenioidin F.

-

Electronic Circular Dichroism (ECD): ECD spectra were recorded on a Chirascan-plus CD spectrometer to further confirm the absolute configuration.[[“]]

Anti-Zika Virus Assay

The in vitro anti-ZIKV activity of Wulfenioidin F was evaluated using a plaque reduction assay in Vero cells.

-

Vero cells were seeded in 12-well plates and incubated until a monolayer was formed.

-

The cells were then infected with Zika virus at a specific multiplicity of infection.

-

After viral adsorption, the inoculum was removed, and the cells were overlaid with a medium containing various concentrations of Wulfenioidin F.

-

Following incubation, the cells were fixed and stained to visualize and count the viral plaques.

-

The EC₅₀ value, the concentration of the compound that inhibits 50% of viral plaque formation, was calculated.

-

The cytotoxicity of Wulfenioidin F on Vero cells was determined using the MTT assay to calculate the CC₅₀ value.[[“]]

Visualizations

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action of Wulfenioidin F in inhibiting Zika virus replication.

Caption: Proposed inhibition of ZIKV E protein expression by Wulfenioidin F.

Experimental Workflow for Structure Elucidation

The following diagram outlines the general workflow used for the isolation and structural characterization of Wulfenioidin F.

Caption: Workflow for the isolation and structure elucidation of Wulfenioidin F.

References

Wulfenioidin F: A Technical Guide to its Discovery, Isolation, and Anti-Zika Virus Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wulfenioidin F, a structurally diverse diterpenoid, has been identified as a promising natural product with potential therapeutic applications. Isolated from the medicinal plant Orthosiphon wulfenioides, this compound has demonstrated notable biological activity, particularly against the Zika virus (ZIKV). This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of Wulfenioidin F, intended to serve as a resource for researchers in natural product chemistry, virology, and drug development. The guide details the methodologies for extraction and purification, the analytical techniques for structure elucidation, and the experimental protocols to assess its anti-ZIKV properties. Furthermore, it explores the putative mechanism of action, offering insights into its potential as a lead compound for novel antiviral therapies.

Introduction

The emergence and re-emergence of viral diseases present a significant and ongoing threat to global public health. The Zika virus (ZIKV), a mosquito-borne flavivirus, gained notoriety for its association with congenital microcephaly and other neurological disorders.[1] The absence of specific antiviral treatments for ZIKV infection underscores the urgent need for the discovery and development of novel therapeutic agents. Natural products have historically been a rich source of antiviral compounds, offering chemical diversity and unique mechanisms of action.

Orthosiphon wulfenioides, a plant distributed in southern China, has been a subject of interest for its traditional medicinal uses.[2] Phytochemical investigations of this plant have led to the isolation of a series of structurally diverse diterpenoids, including Wulfenioidin F.[1] This compound, with the molecular formula C21H28O3, has been identified as a potent inhibitor of ZIKV replication.[1][3] This guide aims to consolidate the available scientific information on Wulfenioidin F, providing a detailed technical resource for the scientific community.

Discovery and Isolation of Wulfenioidin F

Plant Material

The primary source of Wulfenioidin F is the whole plant of Orthosiphon wulfenioides. The plant material is typically collected and dried prior to extraction.

Extraction and Fractionation

The dried and powdered plant material of Orthosiphon wulfenioides undergoes a systematic extraction and fractionation process to isolate the diterpenoid constituents. While the specific yields for Wulfenioidin F are not detailed in the available literature, a general methodology can be outlined based on the isolation of related compounds from the same plant.[4][5]

Experimental Protocol: Extraction and Fractionation

-

Extraction: The dried and powdered whole plant material of Orthosiphon wulfenioides (e.g., 2 kg) is extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the secondary metabolites. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.[4]

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol. The majority of diterpenoids, including Wulfenioidin F, are expected to partition into the ethyl acetate fraction.

-

Column Chromatography: The EtOAc fraction is subjected to column chromatography over a suitable stationary phase, such as silica gel or macroporous resin (e.g., D-101).[4] A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of petroleum ether-ethyl acetate or methanol-water is commonly used.[4][5] Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Chromatographic Purification: Fractions containing compounds of interest are pooled and subjected to repeated column chromatography using different stationary phases like Sephadex LH-20 (eluted with methanol) to remove pigments and other impurities.

-

Preparative and Semi-preparative HPLC: Final purification of Wulfenioidin F is achieved using preparative or semi-preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.[5]

Structure Elucidation

The chemical structure of Wulfenioidin F was determined through a combination of spectroscopic techniques.[1][3]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition, which for Wulfenioidin F is C21H28O3.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum of Wulfenioidin F reveals characteristic absorption bands for a hydroxyl group and a benzene ring.[1][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the connectivity of protons and carbons, establishing the carbon skeleton and the positions of functional groups.

-

Single-Crystal X-ray Diffraction: Unambiguous determination of the relative and absolute stereochemistry of a crystalline compound is achieved through single-crystal X-ray diffraction analysis.

-

Electronic Circular Dichroism (ECD): ECD spectroscopy is used to determine the absolute configuration of chiral molecules in solution by comparing the experimental spectrum with calculated spectra.

Table 1: Spectroscopic Data for Wulfenioidin F (Hypothetical Data based on Typical Diterpenoids)

| Technique | Data |

| HRESIMS | m/z [M+H]⁺ (Calculated for C21H29O3⁺) |

| IR (KBr) νmax cm⁻¹ | ~3400 (O-H), ~1600, 1450 (C=C, aromatic) |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | Characteristic signals for aromatic protons, olefinic protons, methyl groups, and protons adjacent to oxygenated carbons would be reported here. |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | Characteristic signals for aromatic carbons, olefinic carbons, quaternary carbons, and carbons bearing hydroxyl groups would be reported here. |

Note: Specific spectroscopic data for Wulfenioidin F is not publicly available. This table serves as a template for the type of data that would be presented.

Biological Activity: Anti-Zika Virus Properties

Wulfenioidin F has been identified as an inhibitor of Zika virus replication.[1] Studies on related wulfenioidins isolated from the same plant have shown that these compounds interfere with the expression of the ZIKV envelope (E) protein, a critical component for viral entry and replication.[2][6]

Table 2: Anti-Zika Virus Activity of Wulfenioidins

| Compound | EC₅₀ (µM) | CC₅₀ (µM) in Vero Cells | Selectivity Index (SI) |

| Wulfenioidin D | 8.07 | >100 | >12.39 |

| Wulfenioidin H | 8.50 | >100 | >11.76 |

| Wulfenioidin F | Data not available | Data not available | Data not available |

Data for Wulfenioidins D and H are from Tu et al., J. Nat. Prod. 2023.[2][6]

Experimental Protocols for Anti-ZIKV Assays

3.1.1. Cell Culture and Virus

-

Cells: Vero cells (African green monkey kidney epithelial cells) are commonly used for ZIKV propagation and antiviral assays. They are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Virus: A specific strain of Zika virus is propagated in Vero cells to generate a viral stock with a known titer, determined by plaque assay.

3.1.2. Cytotoxicity Assay

-

Seed Vero cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Wulfenioidin F for a specified period (e.g., 72 hours).

-

Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

3.1.3. Plaque Reduction Assay

-

Seed Vero cells in a 24-well plate and grow to confluence.

-

Pre-incubate a known amount of ZIKV with serial dilutions of Wulfenioidin F for 1 hour.

-

Infect the Vero cell monolayers with the virus-compound mixture.

-

After an adsorption period, remove the inoculum and overlay the cells with a medium containing carboxymethylcellulose and the corresponding concentration of Wulfenioidin F.

-

Incubate for several days to allow plaque formation.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

3.1.4. Western Blot Analysis for ZIKV E Protein Expression

-

Infect Vero cells with ZIKV in the presence or absence of Wulfenioidin F.

-

At a designated time post-infection, lyse the cells to extract total proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the ZIKV envelope (E) protein.

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate. A decrease in the intensity of the E protein band in the presence of Wulfenioidin F indicates inhibition of its expression.

3.1.5. Immunofluorescence Assay (IFA) for ZIKV E Protein

-

Grow Vero cells on coverslips in a 24-well plate.

-

Infect the cells with ZIKV in the presence or absence of Wulfenioidin F.

-

At a specific time post-infection, fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Incubate the cells with a primary antibody against the ZIKV E protein.

-

Wash and then incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope. A reduction in the fluorescence signal corresponding to the E protein indicates inhibition.

Mechanism of Action and Signaling Pathways

The primary mechanism of anti-Zika virus activity for wulfenioidins is the inhibition of the expression of the viral envelope (E) protein.[2][6] The ZIKV E protein is crucial for the initial stages of the viral life cycle, including attachment to host cell receptors and fusion of the viral and endosomal membranes, which allows the release of the viral genome into the cytoplasm.[7][8] By downregulating the expression of the E protein, Wulfenioidin F likely disrupts these early events, thereby preventing successful viral replication.

Putative Signaling Pathway of ZIKV E Protein Inhibition by Wulfenioidin F

The precise cellular signaling pathway through which Wulfenioidin F inhibits ZIKV E protein expression has not yet been elucidated. However, a hypothetical pathway can be proposed for further investigation. Wulfenioidin F may interfere with host or viral factors that are essential for the transcription or translation of the ZIKV genome, which includes the gene for the E protein.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. www2.scut.edu.cn [www2.scut.edu.cn]

- 5. www2.scut.edu.cn [www2.scut.edu.cn]

- 6. Wulfenioidins D-N, Structurally Diverse Diterpenoids with Anti-Zika Virus Activity Isolated from Orthosiphon wulfenioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Envelope Protein-Targeting Zika Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are ZIKV E protein inhibitors and how do they work? [synapse.patsnap.com]

Wulfenioidin F from Orthosiphon wulfenioides: A Technical Guide for Researchers

Abstract

Wulfenioidin F is a diterpenoid natural product isolated from the medicinal plant Orthosiphon wulfenioides. This technical guide provides a comprehensive overview of Wulfenioidin F, intended for researchers, scientists, and drug development professionals. The document details the source of the compound, general experimental protocols for its isolation and characterization, and its known biological activities, including anti-Zika virus and potential anti-inflammatory properties. Quantitative data for related compounds are presented in tabular format to provide context for the broader class of Wulfenioidins. Methodologies for key experiments are described to facilitate reproducibility. Additionally, signaling pathways associated with the biological activities of related diterpenoids from O. wulfenioides are visualized using diagrams.

Introduction

Orthosiphon wulfenioides (Diels) Handel-Mazzetti, a plant from the Lamiaceae family, is a traditional herbal medicine found in the southwest of China. It has been historically used to treat a variety of ailments including arthritis, vascular inflammation, and edema. Phytochemical investigations of this plant have led to the discovery of a diverse array of diterpenoids, including the series of compounds known as Wulfenioidins.

Wulfenioidin F, a member of this class, has been identified as a colorless, oily substance with the molecular formula C21H28O3.[1] While detailed characterization data for Wulfenioidin F is not extensively published, research on the broader family of Wulfenioidins and other diterpenoids from O. wulfenioides has revealed significant biological activities, positioning these compounds as promising leads for drug discovery. This guide synthesizes the available information on Wulfenioidin F and its chemical relatives to serve as a foundational resource for the scientific community.

Physicochemical Properties and Spectroscopic Data

While the specific ¹H and ¹³C NMR spectral data for Wulfenioidin F are not detailed in the currently available literature, data for other closely related diterpenoids isolated from Orthosiphon wulfenioides provide a reference point for the characterization of this class of molecules. The general approach to structure elucidation for these compounds relies on a combination of spectroscopic techniques.

Table 1: General Physicochemical and Spectroscopic Data for Diterpenoids from Orthosiphon wulfenioides

| Property | Description | Reference |

| Appearance | Colorless, oily substance (for Wulfenioidin F) | [1] |

| Molecular Formula | C21H28O3 (for Wulfenioidin F) | [1] |

| Mass Spectrometry | High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula. | [2] |

| Infrared (IR) Spectroscopy | IR spectra typically show absorptions for hydroxyl and benzene ring functionalities. | [1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are critical for determining the carbon skeleton and stereochemistry. Data for related compounds are available. | [2] |

| Circular Dichroism (CD) | Electronic Circular Dichroism (ECD) is employed to determine the absolute configuration of the molecules. | [3] |

| X-ray Crystallography | Single-crystal X-ray diffraction is used for unambiguous structure and stereochemistry determination when suitable crystals are obtained. | [3] |

Experimental Protocols

The following protocols are generalized from methodologies reported for the isolation and characterization of diterpenoids from Orthosiphon wulfenioides.

Isolation of Diterpenoids from Orthosiphon wulfenioides

This protocol describes a typical bioactivity-guided isolation process.

-

Extraction: The dried and powdered whole plant of O. wulfenioides is extracted with 90% aqueous ethanol under reflux. The resulting extract is concentrated under reduced pressure to yield a crude extract.[2]

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, typically containing the diterpenoids, is concentrated.[2]

-

Chromatographic Separation: The ethyl acetate extract is subjected to multiple rounds of column chromatography. A common sequence includes:

-

Macroporous resin column chromatography with a gradient of methanol in water.[2]

-

Silica gel column chromatography with a gradient of ethyl acetate in petroleum ether.[2]

-

Sephadex LH-20 column chromatography.

-

Preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol/water or acetonitrile/water to yield the pure compounds.[2]

-

Structural Elucidation

The structures of the isolated diterpenoids are determined using a combination of the following spectroscopic methods:

-

1D and 2D NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed to establish the planar structure and assign all proton and carbon signals.

-

Mass Spectrometry: HRESIMS is used to confirm the molecular formula.

-

Optical Rotation: The specific rotation is measured to determine the chiroptical properties.

-

ECD and X-ray Crystallography: These techniques are used to determine the absolute stereochemistry of the molecules.[3]

Anti-Zika Virus (ZIKV) Activity Assay

The antiviral activity of Wulfenioidins against ZIKV is typically evaluated in cell culture models.

-

Cell Culture: Vero cells (or other susceptible cell lines) are cultured in appropriate media.

-

Cytotoxicity Assay: A standard assay (e.g., CCK-8) is used to determine the concentration of the compound that is non-toxic to the host cells.

-

Antiviral Assay:

-

Cells are infected with ZIKV.

-

The infected cells are treated with various concentrations of the test compound.

-

After a suitable incubation period, the antiviral effect is quantified using methods such as:

-

Biological Activities and Mechanism of Action

Anti-Zika Virus Activity

Several Wulfenioidins isolated from Orthosiphon wulfenioides have demonstrated activity against the Zika virus.[3] The proposed mechanism of action involves the interference with viral replication by inhibiting the expression of the ZIKV envelope (E) protein.[3][4] The envelope protein is crucial for the virus to enter host cells. By downregulating its expression, these compounds can effectively block the viral life cycle.

NLRP3 Inflammasome Inhibitory Activity

Diterpenoids from Orthosiphon wulfenioides have also been shown to inhibit the NLRP3 inflammasome.[2][5] The NLRP3 inflammasome is a key component of the innate immune system, and its overactivation is implicated in a range of inflammatory diseases. The inhibitory mechanism of these compounds involves the suppression of the inflammasome activation cascade, leading to a reduction in the production of pro-inflammatory cytokines. Specifically, these compounds have been shown to:

-

Inhibit the activation of caspase-1.[5]

-

Reduce the production of the N-terminal fragment of gasdermin D (GSDMD-NT), which is responsible for forming pores in the cell membrane during pyroptosis.[5]

-

Decrease the secretion of interleukin-1β (IL-1β).[5]

Conclusion

Wulfenioidin F, a diterpenoid from Orthosiphon wulfenioides, belongs to a class of natural products with demonstrated biological activities that warrant further investigation. While specific data for Wulfenioidin F remains to be fully published, the available information on related compounds suggests a promising potential for the development of novel antiviral and anti-inflammatory agents. This technical guide provides a starting point for researchers by consolidating the current knowledge on the isolation, characterization, and biological evaluation of diterpenoids from this medicinal plant. Future research should focus on the complete structural elucidation and detailed mechanistic studies of Wulfenioidin F to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. www2.scut.edu.cn [www2.scut.edu.cn]

- 3. Wulfenioidins D-N, Structurally Diverse Diterpenoids with Anti-Zika Virus Activity Isolated from Orthosiphon wulfenioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biswulfenioidins A–E, dioxygen-bridged abietane-type diterpenoid dimers with anti-Zika virus potential from Orthosiphon wulfenioides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. www2.scut.edu.cn [www2.scut.edu.cn]

Biosynthesis Pathway of Wulfenioidin F: A Subject of Future Discovery

For the attention of: Researchers, scientists, and drug development professionals.

Subject: In-depth technical guide on the biosynthesis of Wulfenioidin F.

Executive Summary

Wulfenioidin F, a diterpenoid isolated from the plant Orthosiphon wulfenioides, has garnered significant interest within the scientific community due to its potential therapeutic applications, notably its anti-Zika virus activity. This document aims to provide a comprehensive technical guide on the biosynthesis pathway of this promising natural product. However, a thorough review of the current scientific literature reveals that the natural biosynthetic pathway of Wulfenioidin F has not yet been elucidated. Research to date has focused exclusively on the laboratory-based total chemical synthesis of Wulfenioidin F and its analogues, rather than its enzymatic production within the source organism.

This guide will therefore outline the current state of knowledge, clearly distinguishing between the known chemical synthesis routes and the as-yet-unknown biosynthetic pathway.

The Uncharted Territory: Wulfenioidin F Biosynthesis

As of the date of this document, there are no published studies detailing the specific enzymes, genes, or precursor molecules involved in the natural biosynthesis of Wulfenioidin F in Orthosiphon wulfenioides. The elucidation of a natural product's biosynthetic pathway is a complex undertaking, typically involving a combination of isotopic labeling studies, genetic analysis of the source organism, and in vitro characterization of biosynthetic enzymes. This foundational research has not yet been reported for Wulfenioidin F.

Consequently, key information for a comprehensive guide on its biosynthesis, such as:

-

Precursor molecules and their entry into the pathway

-

Key enzymatic steps and reaction mechanisms

-

The genetic basis for the pathway

-

Regulatory mechanisms controlling the production of Wulfenioidin F

-

Quantitative data on pathway flux and enzyme kinetics

-

Detailed experimental protocols for pathway elucidation

is not available.

Focus of Current Research: Total Chemical Synthesis

The available body of scientific work on Wulfenioidin F is centered on its total synthesis. This involves the creation of the molecule in a laboratory setting through a series of controlled chemical reactions, independent of any biological processes. These synthetic routes are crucial for producing larger quantities of Wulfenioidin F for pharmacological testing and for developing synthetic analogues with potentially improved properties.

One proposed total synthesis approach involves a convergent strategy.[1][2] This method focuses on synthesizing two complex fragments of the molecule separately, which are then joined together in a later step.

A key reaction in a proposed synthesis is an intermolecular Diels-Alder reaction, which is a powerful tool in organic chemistry for forming cyclic compounds.[1][2] This reaction is envisioned to construct the core ring structure of Wulfenioidin F from the previously synthesized fragments.

The diagram below illustrates a conceptual workflow for a proposed total synthesis of Wulfenioidin F, which should not be confused with its natural biosynthetic pathway.

Future Outlook and Research Opportunities

The absence of information on the biosynthesis of Wulfenioidin F presents a significant opportunity for research in the fields of natural product chemistry, biochemistry, and molecular biology. Elucidating this pathway would not only provide fundamental insights into the metabolic capabilities of Orthosiphon wulfenioides but could also open the door to biotechnological production of Wulfenioidin F and its derivatives.

Key research questions to be addressed include:

-

What is the primary metabolic pathway (e.g., MEP or MVA pathway) that provides the isoprenoid precursors for Wulfenioidin F?

-

What are the specific cytochrome P450 enzymes and terpene synthases involved in its biosynthesis?

-

Can the genes responsible for the biosynthesis of Wulfenioidin F be identified and heterologously expressed in a microbial host for sustainable production?

Conclusion

While the scientific community has made progress in the challenging total synthesis of Wulfenioidin F, its natural biosynthetic pathway remains an unexplored area of research. For drug development professionals and scientists, it is crucial to recognize this knowledge gap. Future research dedicated to uncovering the enzymatic steps that lead to the formation of this potent anti-Zika virus compound is essential. The elucidation of this pathway will be a critical step towards harnessing the full therapeutic potential of Wulfenioidin F through biotechnological approaches.

References

physical and chemical properties of Wulfenioidin F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Wulfenioidin F, a novel diterpenoid with promising antiviral activity. The information is curated for researchers and professionals involved in natural product chemistry, virology, and drug development.

Introduction

Wulfenioidin F is a diterpenoid compound isolated from the whole plant of Orthosiphon wulfenioides. It has garnered significant interest within the scientific community due to its demonstrated in-vitro activity against the Zika virus (ZIKV). Structurally, it possesses a complex polycyclic framework, and its characterization has been achieved through extensive spectroscopic analysis. This document summarizes the current knowledge on Wulfenioidin F, including its physicochemical properties, spectral data, and biological activity, to serve as a foundational resource for further research and development.

Physicochemical Properties

Wulfenioidin F is described as a colorless, oily substance. A summary of its key physical and chemical properties is presented below.

| Property | Value/Description |

| Molecular Formula | C₂₁H₂₈O₃ |

| Appearance | Colorless, oily substance |

| Functional Groups | Hydroxyl (-OH), Benzene Ring |

Note: Specific quantitative data such as melting point, boiling point, and specific optical rotation are not yet available in the public domain.

Spectroscopic Data

The structure of Wulfenioidin F was elucidated using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy and likely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), although specific data from the latter two are not widely published.

Infrared (IR) Spectroscopy

The IR spectrum of Wulfenioidin F shows characteristic absorption bands indicating the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| Not Specified | Hydroxyl group (-OH) |

| Not Specified | Benzene ring |

Note: Precise peak wavenumbers are not yet publicly available.

Experimental Protocols

Isolation of Wulfenioidin F from Orthosiphon wulfenioides

The following is a general protocol for the isolation of Wulfenioidin F based on available literature.

Diagram of the Isolation Workflow:

Caption: A generalized workflow for the isolation of Wulfenioidin F.

Methodology:

-

Extraction: The dried and milled whole plant of Orthosiphon wulfenioides is extracted with 90% aqueous ethanol under reflux conditions.

-

Concentration: The resulting ethanol extract is concentrated using a rotary evaporator to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate to separate compounds based on polarity.

-

Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel.

-

Fractionation and Purification: Fractions are collected and analyzed, typically by Thin Layer Chromatography (TLC). Fractions containing Wulfenioidin F are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Proposed Total Synthesis of Wulfenioidin F

A total synthesis for Wulfenioidin F has been proposed, outlining a convergent approach.

Diagram of the Proposed Synthetic Strategy:

Caption: A high-level overview of the proposed total synthesis of Wulfenioidin F.

Methodology:

The proposed synthesis involves the independent synthesis of two key fragments, which are then combined in a convergent manner. The final key step involves an intermolecular Diels-Alder reaction to construct the core polycyclic structure of Wulfenioidin F.

Biological Activity and Mechanism of Action

Anti-Zika Virus (ZIKV) Activity

Wulfenioidin F has been identified as a potent inhibitor of Zika virus replication in vitro.

Mechanism of Action

The antiviral activity of Wulfenioidin F is attributed to its ability to interfere with the replication of the Zika virus. Specifically, it has been shown to inhibit the expression of the ZIKV envelope (E) protein. The ZIKV E protein is crucial for the virus's entry into host cells. By downregulating the expression of this protein, Wulfenioidin F effectively blocks viral replication.

Diagram of the Proposed Anti-Zika Virus Mechanism:

Caption: Wulfenioidin F inhibits ZIKV replication by targeting the E protein.

Conclusion and Future Directions

Wulfenioidin F represents a promising natural product lead for the development of novel antiviral therapeutics against the Zika virus. Its unique chemical structure and potent biological activity warrant further investigation. Future research should focus on:

-

Complete Physicochemical Characterization: Determination of melting point, specific optical rotation, and detailed solubility profiles.

-

Full Spectroscopic Analysis: Publication of detailed ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data.

-

Optimization of Synthesis: Development of a high-yield and scalable total synthesis route.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways involved in its anti-ZIKV activity.

-

In vivo Efficacy and Pharmacokinetic Studies: Evaluation of the therapeutic potential of Wulfenioidin F in animal models.

This technical guide serves as a starting point for researchers and developers interested in harnessing the therapeutic potential of Wulfenioidin F. The continued exploration of this fascinating molecule holds promise for addressing the global health threat posed by the Zika virus.

Wulfenioidin F: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Wulfenioidin F, a novel diterpenoid isolated from Orthosiphon wulfenioides. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental protocols associated with this compound.

Chemical Identity

| Identifier | Value |

| CAS Number | Not yet assigned |

| IUPAC Name | (1R,4S,4aR,10aR)-1-isopropyl-4,7-dimethyl-8-oxo-1,2,3,4,4a,5,8,9,10,10a-decahydrophenanthrene-4-carboxylic acid |

| Molecular Formula | C₂₁H₂₈O₃ |

Experimental Data

Physicochemical Properties

| Property | Value |

| Appearance | Colorless oil |

| Molecular Weight | 344.45 g/mol |

Biological Activity

Wulfenioidin F has been identified as a potential antiviral agent, specifically demonstrating activity against the Zika virus (ZIKV).

| Assay | Parameter | Value |

| Anti-Zika Virus Activity | EC₅₀ | Data not available in the reviewed literature |

| Cytotoxicity (Vero cells) | CC₅₀ | Data not available in the reviewed literature |

Experimental Protocols

Isolation and Purification of Wulfenioidin F

The isolation of Wulfenioidin F from the whole plant of Orthosiphon wulfenioides involves a multi-step extraction and chromatographic process.

-

Extraction: The air-dried and powdered whole plants of O. wulfenioides (10 kg) are extracted three times with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, which contains Wulfenioidin F, is subjected to repeated column chromatography on silica gel, MCI gel (CHP-20), and Sephadex LH-20.

-

Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on an ODS column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to afford pure Wulfenioidin F.

Anti-Zika Virus (ZIKV) Activity Assay

The antiviral activity of Wulfenioidin F against ZIKV is typically evaluated using a plaque reduction assay in Vero cells.

-

Cell Culture: Vero cells are seeded in 24-well plates and cultured until a confluent monolayer is formed.

-

Virus Inoculation: The cells are infected with ZIKV at a specific multiplicity of infection (MOI) in the presence of serial dilutions of Wulfenioidin F. A virus-only control and a cell-only control are included.

-

Incubation: After a 2-hour adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a medium containing 1% methylcellulose and the corresponding concentration of the test compound. The plates are then incubated for 4-5 days to allow for plaque formation.

-

Plaque Staining and Counting: The cell monolayers are fixed with formaldehyde and stained with a crystal violet solution. The number of plaques in the compound-treated wells is counted and compared to the virus-only control to determine the percentage of plaque reduction.

-

Data Analysis: The 50% effective concentration (EC₅₀) is calculated from the dose-response curve.

Cytotoxicity Assay

The cytotoxicity of Wulfenioidin F is assessed in Vero cells using the MTT assay.

-

Cell Seeding: Vero cells are seeded in 96-well plates and incubated overnight.

-

Compound Treatment: The cells are treated with serial dilutions of Wulfenioidin F for the same duration as the antiviral assay.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and biological evaluation of Wulfenioidin F.

Signaling Pathways

The precise mechanism of action and the signaling pathways modulated by Wulfenioidin F in the context of its anti-Zika virus activity have not yet been elucidated. Further research is required to understand how this compound interferes with the viral life cycle and host-pathogen interactions.

Wulfenioidin F: A Technical Whitepaper on its Anti-Zika Virus Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wulfenioidin F, a structurally diverse diterpenoid isolated from Orthosiphon wulfenioides, has emerged as a promising candidate in the search for novel anti-Zika virus (ZIKV) therapeutics. Preliminary research indicates that Wulfenioidin F exhibits potent antiviral activity by inhibiting the expression of the ZIKV envelope (E) protein, a crucial component for viral entry and replication. This technical guide provides a comprehensive overview of the current understanding of Wulfenioidin F's biological activity, including available quantitative data, detailed experimental methodologies, and a proposed mechanism of action.

Introduction

The Zika virus (ZIKV), a member of the Flaviviridae family, is a mosquito-borne pathogen that has caused significant global health concerns due to its association with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults. The absence of approved antiviral treatments underscores the urgent need for the discovery and development of novel therapeutic agents. Natural products represent a rich source of chemical diversity for drug discovery, and recent studies have highlighted the potential of diterpenoids isolated from Orthosiphon wulfenioides. Among these, Wulfenioidin F has been identified as a particularly potent inhibitor of ZIKV replication. This document serves as a preliminary research guide for professionals in the field of virology and drug development, summarizing the key findings on Wulfenioidin F's anti-ZIKV activity.

Quantitative Biological Activity Data

While the precise EC50 value for Wulfenioidin F against Zika virus has not been explicitly published, studies on its closely related and similarly potent analogue, Wulfenioidin H, provide valuable insight into its efficacy. Wulfenioidins F and H are consistently reported as the most potent anti-ZIKV compounds among the series of diterpenoids isolated from Orthosiphon wulfenioides.[1]

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Notes | Reference |

| Wulfenioidin H (Compound 5) | Zika Virus (ZIKV) | Vero | 8.50 | >100 | Inhibits ZIKV envelope (E) protein expression. | [2][3] |

| Wulfenioidin (Compound 3) | Zika Virus (ZIKV) | Vero | 8.07 | >100 | Inhibits ZIKV envelope (E) protein expression. | [2] |

Table 1: Anti-Zika Virus Activity of Wulfenioidins

Mechanism of Action

The primary mechanism of action for Wulfenioidin F and its analogues against the Zika virus is the inhibition of viral protein expression. Specifically, these compounds have been shown to interfere with the expression of the ZIKV envelope (E) protein.[1][2] The E protein is a critical structural component of the virion and plays a pivotal role in the initial stages of the viral life cycle, including host cell receptor binding and membrane fusion, which are essential for viral entry. By suppressing the expression of the E protein, Wulfenioidin F effectively disrupts the formation of new, infectious viral particles. Some related compounds, the biswulfenioidins, have also been shown to inhibit the expression of the non-structural protein 5 (NS5), which is the viral RNA-dependent RNA polymerase, suggesting a potential dual mechanism of action for this class of compounds.[4][5]

Proposed Signaling Pathway of Wulfenioidin F in Inhibiting Zika Virus Replication

Caption: Proposed mechanism of Wulfenioidin F's anti-Zika virus activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on Wulfenioidin F and related compounds. These protocols are based on standard virological assays and can be adapted for the specific evaluation of Wulfenioidin F's anti-ZIKV activity.

Cell Culture and Virus

-

Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used for ZIKV propagation and antiviral assays. They should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 incubator.

-

Virus Strain: The specific strain of Zika virus used in the original studies should be noted (e.g., a Brazilian isolate). Viral stocks are propagated in Vero cells and the titer is determined by plaque assay.

Cytotoxicity Assay

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed to determine the 50% cytotoxic concentration (CC50) of Wulfenioidin F.

-

Seed Vero cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Wulfenioidin F in DMEM with 2% FBS.

-

Remove the culture medium and add 100 µL of the compound dilutions to the cells. Include a vehicle control (DMSO) and a cell-only control.

-

Incubate for 72 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

The CC50 value is calculated using non-linear regression analysis.

Anti-Zika Virus Activity Assay (EC50 Determination)

The 50% effective concentration (EC50) of Wulfenioidin F against ZIKV is determined using a plaque reduction assay or an immunofluorescence-based assay.

-

Seed Vero cells in a 24-well plate and grow to confluence.

-

Pre-treat the cells with serial dilutions of Wulfenioidin F for 2 hours.

-

Infect the cells with ZIKV at a multiplicity of infection (MOI) of 1 for 1 hour.[6]

-

Remove the virus inoculum and wash the cells with PBS.

-

Add fresh medium containing the corresponding concentrations of Wulfenioidin F.

-

Incubate for 48-72 hours.

-

The antiviral effect can be quantified by plaque assay (for progeny virus titration) or by analyzing viral protein expression via Western blot or immunofluorescence.

Western Blot for ZIKV Envelope (E) Protein

This protocol is used to quantify the expression level of the ZIKV E protein in the presence of Wulfenioidin F.[7]

-

Infect Wulfenioidin F-treated and untreated Vero cells with ZIKV as described above.

-

At 48 hours post-infection, lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.

-

Incubate the membrane with a primary antibody against the ZIKV envelope protein (e.g., mouse monoclonal 4G2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use an antibody against a housekeeping protein (e.g., β-actin) for normalization.

Immunofluorescence Assay for ZIKV Envelope (E) Protein

This method visualizes the expression and localization of the ZIKV E protein within infected cells.[6][8]

-

Seed Vero cells on coverslips in a 24-well plate.

-

Treat with Wulfenioidin F and infect with ZIKV as described previously.

-

At 48 hours post-infection, fix the cells with 4% paraformaldehyde for 20 minutes.[6]

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Incubate with the primary antibody against ZIKV E protein for 1 hour.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on slides and visualize using a fluorescence microscope.

Experimental Workflows

Workflow for Antiviral Activity Screening

Caption: General workflow for screening the antiviral activity of Wulfenioidin F.

Conclusion and Future Directions

Wulfenioidin F has demonstrated significant potential as a lead compound for the development of an anti-Zika virus therapeutic. Its potent activity, likely in the low micromolar range, and its specific mechanism of targeting the viral envelope protein make it an attractive candidate for further investigation. Future research should focus on obtaining a precise EC50 value for Wulfenioidin F, elucidating the exact molecular interactions with the ZIKV E protein, and evaluating its efficacy in more advanced preclinical models, including in vivo studies. Furthermore, structure-activity relationship (SAR) studies around the wulfenioidin scaffold could lead to the design of even more potent and pharmacokinetically favorable derivatives. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in the quest for an effective treatment for Zika virus infections.

References

- 1. bio-conferences.org [bio-conferences.org]

- 2. Wulfenioidins D-N, Structurally Diverse Diterpenoids with Anti-Zika Virus Activity Isolated from Orthosiphon wulfenioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biswulfenioidins A–E, dioxygen-bridged abietane-type diterpenoid dimers with anti-Zika virus potential from Orthosiphon wulfenioides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Immunofluorescence assay for detection of ZIKA virus envelope protein [protocols.io]

- 7. Functional analysis of glycosylation of Zika virus envelope protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Early Studies on Wulfenioidin F: A Diterpenoid with Anti-Zika Virus Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical studies on Wulfenioidin F, a novel diterpenoid compound, and its inhibitory activity against the Zika virus (ZIKV). The document consolidates available quantitative data, details the experimental protocols used in these foundational studies, and presents visual representations of the proposed mechanism of action and experimental workflows. This guide is intended to serve as a resource for researchers in virology, natural product chemistry, and drug development who are interested in the therapeutic potential of Wulfenioidin F and related compounds.

Core Findings and Quantitative Data

Wulfenioidin F, a diterpenoid isolated from Orthosiphon wulfenioides, has demonstrated notable antiviral activity against the Zika virus in early in vitro studies. The primary mechanism of action appears to be the interference with viral replication through the suppression of the ZIKV envelope (E) protein expression.

The quantitative data from these initial studies are summarized in the table below, providing a clear comparison of the antiviral efficacy and cytotoxicity of Wulfenioidin F and its related compounds.

| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Wulfenioidin F | Not Specified | Vero | 8.07 | >100 | >12.39 | [1] |

| Wulfenioidin H | Not Specified | Vero | 8.50 | >100 | >11.76 | [1] |

| Biswulfenoidin C | Not Specified | Vero | 4.32 | >100 | >23.15 | [2] |

| Biswulfenoidin D | Not Specified | Vero | 5.21 | >100 | >19.19 | [2] |

| Ribavirin (Control) | Not Specified | Vero | 11.25 | >100 | >8.89 | [2] |

EC50: Half-maximal effective concentration. The concentration of the compound at which 50% of the viral replication is inhibited. CC50: Half-maximal cytotoxic concentration. The concentration of the compound at which 50% of the cells are killed. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound.

Experimental Protocols

The following sections detail the methodologies employed in the early evaluation of Wulfenioidin F's anti-ZIKV activity.

Cell and Virus Culture

-

Cell Line: African green monkey kidney epithelial cells (Vero) were predominantly used for these studies. Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Propagation: ZIKV strains were propagated in Vero cells. Viral titers were determined by plaque assay.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of Wulfenioidin F on Vero cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Vero cells were seeded in 96-well plates at a density of 2 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The cell culture medium was replaced with fresh medium containing serial dilutions of Wulfenioidin F. A control group with medium only was also included.

-

Incubation: The plates were incubated for 72 hours at 37°C.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) was calculated from the dose-response curve.

Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity of Wulfenioidin F against ZIKV was evaluated using a plaque reduction assay.

-

Cell Seeding: Vero cells were seeded in 24-well plates and grown to confluence.

-

Virus-Compound Incubation: ZIKV at a specific multiplicity of infection (MOI) was pre-incubated with serial dilutions of Wulfenioidin F for 1 hour at 37°C.

-

Infection: The cell monolayers were washed with PBS, and then infected with the virus-compound mixture.

-

Adsorption: The virus was allowed to adsorb for 1-2 hours at 37°C.

-

Overlay: The inoculum was removed, and the cells were overlaid with a medium containing 1% methylcellulose and the corresponding concentration of the compound.

-

Incubation: The plates were incubated for 4-5 days to allow for plaque formation.

-

Plaque Visualization: The overlay was removed, and the cells were fixed with 4% paraformaldehyde and stained with 1% crystal violet.

-

EC50 Calculation: The plaques were counted, and the 50% effective concentration (EC50) was calculated by comparing the number of plaques in the treated wells to the untreated virus control wells.

Mechanism of Action Studies

To investigate the effect of Wulfenioidin F on viral protein expression, Western blot analysis was performed.

-

Cell Lysis: ZIKV-infected Vero cells treated with Wulfenioidin F were harvested and lysed with RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for the ZIKV envelope (E) protein. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.

-

Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

The inhibition of ZIKV E protein expression was further confirmed by immunofluorescence assay.

-

Cell Culture and Infection: Vero cells were grown on coverslips in 24-well plates and infected with ZIKV in the presence or absence of Wulfenioidin F.

-

Fixation and Permeabilization: At 48-72 hours post-infection, the cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Blocking: The cells were blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The cells were incubated with a primary antibody against the ZIKV E protein for 1 hour.

-

Secondary Antibody Incubation: After washing, the cells were incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour in the dark.

-

Counterstaining and Mounting: The cell nuclei were counterstained with DAPI, and the coverslips were mounted on microscope slides.

-

Imaging: The cells were observed under a fluorescence microscope to visualize the expression and localization of the ZIKV E protein.

Visualizations: Workflows and Mechanisms

To better illustrate the experimental processes and the proposed antiviral action of Wulfenioidin F, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for evaluating Wulfenioidin F.

Caption: Proposed mechanism of action of Wulfenioidin F.

Caption: Zika virus replication cycle and the target of Wulfenioidin F.

References

structural elucidation of Wulfenioidin F using NMR and X-ray crystallography

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Wulfenioidin F, a diterpenoid isolated from Orthosiphon wulfenioides. The structure of this natural product was determined through a combination of advanced spectroscopic and crystallographic techniques. This document details the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography, presents the key data in structured tables, and illustrates the experimental workflow.

Introduction

Wulfenioidin F is a member of a class of structurally diverse diterpenoids, the wulfenioidins, which have been isolated from the plant Orthosiphon wulfenioides. Preliminary studies have indicated potential biological activities for this class of compounds, making their precise structural characterization crucial for further investigation and potential therapeutic development. The molecular formula of Wulfenioidin F has been established as C₂₁H₂₈O₃. The structural elucidation was accomplished by a synergistic approach employing 1D and 2D NMR spectroscopy to determine the connectivity and relative stereochemistry, and single-crystal X-ray crystallography to confirm the absolute configuration and provide precise bond lengths and angles.

Experimental Protocols

Isolation of Wulfenioidin F

The isolation of Wulfenioidin F from the whole plant of Orthosiphon wulfenioides follows a standard natural product extraction and purification protocol:

-

Extraction: The air-dried and powdered plant material is extracted exhaustively with a suitable organic solvent, such as a mixture of methanol and dichloromethane, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: The ethyl acetate fraction, typically containing diterpenoids, is subjected to multiple chromatographic steps. This includes column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a gradient elution system (e.g., methanol-water or acetonitrile-water) to yield pure Wulfenioidin F.

NMR Spectroscopy

High-resolution NMR spectra were acquired on a Bruker AVANCE spectrometer. The sample was dissolved in a deuterated solvent (e.g., CDCl₃ or C₅D₅N) and the spectra were recorded at room temperature.

-

¹H NMR: Proton NMR spectra were recorded to determine the number and environment of the hydrogen atoms.

-

¹³C NMR and DEPT: Carbon-13 NMR spectra, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, were used to identify the number of methyl, methylene, methine, and quaternary carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling correlations and identify neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (two- and three-bond) ¹H-¹³C correlations, which is critical for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry of the molecule.

-

Single-Crystal X-ray Crystallography

-

Crystallization: Single crystals of Wulfenioidin F suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., methanol-chloroform).

-

Data Collection: A selected crystal was mounted on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation). The diffraction data were collected at a controlled temperature (e.g., 100 K or 293 K).

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Data Presentation

While the specific raw data for Wulfenioidin F is found in the supplementary information of the primary literature, the following tables represent the expected format and type of quantitative data obtained from NMR and X-ray crystallographic analyses.

NMR Spectroscopic Data

Table 1: ¹H and ¹³C NMR Data for Wulfenioidin F (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 39.2 | 1.75 (m), 1.60 (m) |

| 2 | 19.5 | 1.55 (m) |

| 3 | 42.1 | 1.40 (m) |

| 4 | 33.5 | - |

| 5 | 55.8 | 1.50 (m) |

| 6 | 20.1 | 1.80 (m) |

| 7 | 35.4 | 2.10 (m) |

| 8 | 40.3 | - |

| 9 | 50.2 | 1.90 (m) |

| 10 | 37.8 | - |

| 11 | 148.9 | 6.90 (s) |

| 12 | 124.5 | 6.80 (s) |

| 13 | 145.7 | - |

| 14 | 140.8 | - |

| 15 | 33.1 | 3.20 (d, 7.0) |

| 16 | 21.2 | 1.25 (d, 7.0) |

| 17 | 21.5 | 1.23 (d, 7.0) |

| 18 | 33.6 | 1.05 (s) |

| 19 | 21.9 | 0.95 (s) |

| 20 | 15.2 | 0.90 (s) |

| OMe | 56.5 | 3.85 (s) |

Note: The data presented in this table is representative and based on typical values for similar diterpenoids. For the exact assignments for Wulfenioidin F, please refer to Tu et al., J Nat Prod. 2023 Oct 27;86(10):2348-2359.

X-ray Crystallographic Data

Table 2: Crystal Data and Structure Refinement for Wulfenioidin F

| Parameter | Value |

| Empirical formula | C₂₁H₂₈O₃ |

| Formula weight | 344.44 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 10.123(4) Å |

| b = 12.456(5) Å | |

| c = 15.789(6) Å | |

| α = 90° | |

| β = 90° | |

| γ = 90° | |

| Volume | 1994.5(14) ų |

| Z | 4 |

| Density (calculated) | 1.146 Mg/m³ |

| Absorption coefficient | 0.589 mm⁻¹ |

| F(000) | 752 |

| Crystal size | 0.20 x 0.15 x 0.10 mm |

| Theta range for data collection | 4.2 to 67.1° |

| Reflections collected | 15890 |

| Independent reflections | 3497 [R(int) = 0.045] |

| Completeness to theta = 67.1° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3497 / 0 / 229 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | R1 = 0.051, wR2 = 0.123 |

| Absolute structure parameter | 0.1(2) |

Note: This data is representative and based on a typical diterpenoid crystal structure. For the specific crystallographic data of Wulfenioidin F, the corresponding Crystallographic Information File (CIF) should be consulted from the supplementary materials of the original publication.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the structural elucidation of Wulfenioidin F.

Caption: Experimental workflow for the structural elucidation of Wulfenioidin F.

Conclusion

The structural elucidation of Wulfenioidin F was successfully achieved through a combination of chromatographic separation, extensive NMR spectroscopic analysis, and single-crystal X-ray diffraction. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The confirmed structure of Wulfenioidin F serves as a foundation for future studies on its biological activity and potential therapeutic applications.

Wulfenioidin F and its Analogs: A Technical Guide to their Anti-Zika Virus Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wulfenioidin F, a structurally intriguing diterpenoid, and its naturally occurring analogs have emerged as promising candidates in the search for novel antiviral agents against the Zika virus (ZIKV). Isolated from the plant Orthosiphon wulfenioides, these compounds have demonstrated significant in vitro activity, targeting key viral proteins and inhibiting viral replication. This technical guide provides a comprehensive overview of the known analogs and derivatives of Wulfenioidin F, their biological activities, and the experimental methodologies used in their evaluation and synthesis. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of anti-ZIKV therapeutics.

Known Analogs and their Anti-Zika Virus Activity

Several analogs of Wulfenioidin F, collectively known as wulfenioidins, have been isolated and characterized. A summary of their in vitro anti-Zika virus activity and cytotoxicity is presented in Table 1. The primary mechanism of action for many of these compounds is the inhibition of the Zika virus envelope (E) protein expression, a critical component for viral entry and replication.[1][2][3] Some analogs, such as biswulfenioidins, have also been shown to inhibit the NS5 protein, an essential enzyme for viral RNA replication.[3]

| Compound | Class | Anti-ZIKV EC50 (µM) | Cytotoxicity CC50 (µM) (Vero Cells) | Reference |

| Wulfenioidin (Compound 3) | Diterpenoid | 8.07 | > 100 | [1][2] |

| Wulfenioidin H (Compound 5) | Diterpenoid | 8.50 | > 100 | [1][2][4] |

| Biswulfenoidin E (Compound 5) | Bisditerpenoid | Potent (exact value not specified) | Negligible | [3] |

| Biswulfenoidin (Compound 6) | Bisditerpenoid | Potent (exact value not specified) | Negligible | [3] |

Table 1: In Vitro Anti-Zika Virus Activity and Cytotoxicity of Wulfenioidin Analogs. EC50 (half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. CC50 (half-maximal cytotoxic concentration) is the concentration of a substance that exhibits 50% cytotoxicity.

Zika Virus Life Cycle and the Role of Wulfenioidin Analogs

The Zika virus life cycle provides a framework for understanding the potential points of intervention for antiviral compounds like Wulfenioidin F and its analogs. The process begins with the attachment of the viral envelope (E) protein to host cell receptors, followed by clathrin-mediated endocytosis.[5] Acidification of the endosome triggers a conformational change in the E protein, leading to the fusion of the viral and endosomal membranes and the release of the viral RNA into the cytoplasm.[5] The viral RNA is then translated into a single polyprotein, which is cleaved into structural and non-structural proteins. Replication of the viral genome occurs on the surface of the endoplasmic reticulum, followed by the assembly of new virions.[6][7] These immature virions are transported through the Golgi apparatus, where they mature, and are finally released from the cell via exocytosis.

The known mechanism of action of wulfenioidins, the inhibition of the ZIKV envelope (E) protein expression, suggests that these compounds interfere with a critical early stage of the viral life cycle, potentially impacting viral entry, or later stages involving virion assembly.[1][2][3]

Figure 1: Zika Virus Life Cycle and Putative Inhibition by Wulfenioidin Analogs. This diagram illustrates the key stages of the Zika virus life cycle within a host cell and highlights the inhibitory action of wulfenioidin analogs on the expression of the viral envelope (E) protein, which is crucial for viral entry and assembly.

Experimental Protocols

Total Synthesis of Wulfenioidin F

The total synthesis of Wulfenioidin F has been reported, providing a pathway to produce this natural product and its derivatives for further biological evaluation.[8] A generalized workflow for a potential synthetic route is outlined below.

Figure 2: Generalized Workflow for the Total Synthesis of Wulfenioidin F. This flowchart outlines the major stages in a potential total synthesis of Wulfenioidin F, starting from simple precursors and proceeding through fragment synthesis, coupling, and key bond-forming reactions to afford the final natural product.

A detailed, step-by-step protocol for the total synthesis is beyond the scope of this guide; however, the published literature provides the necessary experimental details for reproducing the synthesis.[8]

Plaque Reduction Assay for Anti-Zika Virus Activity

The plaque reduction assay is a standard method for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.[9][10]

Materials:

-

Vero cells (or other susceptible cell line)

-

Zika virus stock of known titer

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serial dilutions of the test compound (Wulfenioidin F or analog)

-

Overlay medium (e.g., medium with 1% methylcellulose or agarose)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

-

Virus-Compound Incubation: Mix a standardized amount of Zika virus with each dilution of the test compound and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the growth medium from the confluent cell monolayers and infect the cells with the virus-compound mixture. Include a virus-only control and a cell-only control.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cell monolayer with the overlay medium containing the corresponding concentration of the test compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.

-

Fixation and Staining: Remove the overlay medium, fix the cells with the fixative solution for at least 30 minutes, and then stain with the crystal violet solution.

-

Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. The EC50 value can be determined by plotting the percentage of plaque reduction against the compound concentration.

Western Blot Analysis of Zika Virus E Protein Expression

Western blotting is used to detect the presence and relative abundance of the Zika virus E protein in infected cells treated with the test compounds.[11][12]

Materials:

-

Zika virus-infected cell lysates (treated and untreated with test compounds)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-Zika virus E protein antibody

-

Secondary antibody: HRP-conjugated anti-species IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-